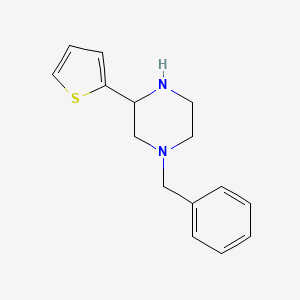

1-Benzyl-3-(2-thiényl)pipérazine

Vue d'ensemble

Description

1-Benzyl-3-(2-thienyl)piperazine is a chemical compound that belongs to the class of piperazines, which are characterized by a six-membered ring containing two nitrogen atoms at opposite positions

Applications De Recherche Scientifique

1-Benzyl-3-(2-thienyl)piperazine has several scientific research applications:

Chemistry: It can be used as a building block in organic synthesis, particularly in the construction of complex molecules.

Biology: The compound may serve as a ligand for biological receptors, aiding in the study of receptor-ligand interactions.

Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

Industry: The compound can be utilized in the production of materials with unique properties, such as polymers or coatings.

Mécanisme D'action

Target of Action

1-Benzyl-3-(2-thienyl)piperazine is a derivative of Benzylpiperazine . Benzylpiperazine has been shown to have a mixed mechanism of action, acting on the serotonergic and dopaminergic receptor systems in a similar fashion to MDMA .

Mode of Action

1-Benzyl-3-(2-thienyl)piperazine, like Benzylpiperazine, likely interacts with its targets, the serotonergic and dopaminergic receptor systems, in a manner similar to MDMA . It has amphetamine-like actions on the serotonin reuptake transporter, which increase serotonin concentrations in the extracellular fluids surrounding the cell and thereby increasing activation .

Biochemical Pathways

Given its similarity to benzylpiperazine, it is likely that it affects the serotonergic and dopaminergic pathways .

Pharmacokinetics

Benzylpiperazine is known to be metabolized in the liver and excreted renally . The bioavailability of Benzylpiperazine is unknown .

Result of Action

Benzylpiperazine is known to have euphoriant and stimulant properties . Several studies conducted between 2000 and 2011 found that the effects of Benzylpiperazine are similar to amphetamine, although Benzylpiperazine’s dosage is roughly 10 times higher by weight .

Action Environment

It is known that benzylpiperazine is often used as a recreational drug , suggesting that its effects may be influenced by the user’s environment and state of mind.

Analyse Biochimique

Biochemical Properties

1-Benzyl-3-(2-thienyl)piperazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves the inhibition or activation of enzymatic activity, thereby influencing the metabolic pathways in which these enzymes are involved .

Cellular Effects

1-Benzyl-3-(2-thienyl)piperazine affects various types of cells and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, altering gene expression, and impacting cellular metabolism. For example, studies have indicated that 1-Benzyl-3-(2-thienyl)piperazine can affect the expression of genes involved in the cell cycle, leading to changes in cell proliferation and apoptosis .

Molecular Mechanism

The molecular mechanism of action of 1-Benzyl-3-(2-thienyl)piperazine involves its binding interactions with specific biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. Additionally, it has been found to induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to downstream effects on various cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Benzyl-3-(2-thienyl)piperazine have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 1-Benzyl-3-(2-thienyl)piperazine can remain stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy .

Dosage Effects in Animal Models

The effects of 1-Benzyl-3-(2-thienyl)piperazine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cognitive function or reduced anxiety. At higher doses, it can lead to toxic or adverse effects, including neurotoxicity and organ damage. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

1-Benzyl-3-(2-thienyl)piperazine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect metabolic flux and alter the levels of various metabolites. Understanding these pathways is essential for predicting the compound’s behavior in biological systems .

Transport and Distribution

The transport and distribution of 1-Benzyl-3-(2-thienyl)piperazine within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For example, it may be transported across cell membranes by specific transporters, leading to its accumulation in certain tissues .

Subcellular Localization

1-Benzyl-3-(2-thienyl)piperazine exhibits specific subcellular localization patterns that affect its activity and function. Targeting signals and post-translational modifications can direct the compound to particular compartments or organelles within the cell. This localization is crucial for its interaction with specific biomolecules and its overall efficacy in biochemical reactions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Benzyl-3-(2-thienyl)piperazine can be synthesized through several synthetic routes. One common method involves the reaction of 2-thienylamine with benzyl chloride in the presence of a base, such as triethylamine, to form the benzylated piperazine derivative. The reaction is typically carried out in an aprotic solvent, such as dichloromethane, under reflux conditions.

Industrial Production Methods: In an industrial setting, the synthesis of 1-Benzyl-3-(2-thienyl)piperazine may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental considerations. Industrial production often employs advanced purification techniques, such as column chromatography or recrystallization, to ensure the purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions: 1-Benzyl-3-(2-thienyl)piperazine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the thienyl group.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce the compound.

Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or other electrophiles.

Major Products Formed:

Oxidation: The oxidation of the thienyl group can lead to the formation of thiophene derivatives.

Reduction: Reduction reactions can produce piperazine derivatives with reduced thienyl groups.

Substitution: Substitution reactions can result in the formation of various substituted piperazine derivatives.

Comparaison Avec Des Composés Similaires

Benzylpiperazine

1-Methyl-3-(2-thienyl)piperazine

1-Ethyl-3-(2-thienyl)piperazine

Activité Biologique

1-Benzyl-3-(2-thienyl)piperazine is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

1-Benzyl-3-(2-thienyl)piperazine features a piperazine ring substituted with a benzyl group and a thienyl group. The synthesis typically involves the reaction of benzyl chloride with 3-(2-thienyl)piperazine under basic conditions, leading to the formation of the desired compound.

The biological activity of 1-benzyl-3-(2-thienyl)piperazine is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. Research indicates that it may act as a selective serotonin reuptake inhibitor (SSRI) and has shown affinity for histamine receptors, which could facilitate its use in treating mood disorders and other neurological conditions.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of compounds related to 1-benzyl-3-(2-thienyl)piperazine. For instance, derivatives containing thienyl moieties have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for these compounds were determined through standard microbiological assays.

| Compound | MIC (μg/mL) | Activity Against |

|---|---|---|

| 1-Benzyl-3-(2-thienyl)piperazine | 32 | Staphylococcus aureus |

| 1-Benzyl-3-(2-thienyl)piperazine | 64 | Escherichia coli |

| Control (Ampicillin) | 8 | Staphylococcus aureus |

Neurological Effects

Research has indicated that 1-benzyl-3-(2-thienyl)piperazine may exhibit neuroprotective effects. A study involving in vitro models of neurodegeneration suggested that it could reduce neuronal apoptosis induced by oxidative stress. The mechanism appears to involve modulation of neurotransmitter levels and inhibition of pro-apoptotic signaling pathways.

Case Studies

- Neuroprotective Effects : A study published in Journal of Neurochemistry reported that treatment with 1-benzyl-3-(2-thienyl)piperazine resulted in a significant reduction in markers of oxidative stress in neuronal cultures exposed to neurotoxic agents. This suggests potential therapeutic applications in neurodegenerative diseases.

- Antimicrobial Efficacy : In another investigation, derivatives of this compound were tested against clinical isolates of Candida albicans. The results showed that while some derivatives were ineffective, others exhibited moderate antifungal activity, indicating the need for further structural optimization.

Toxicological Profile

The safety profile of 1-benzyl-3-(2-thienyl)piperazine has been assessed through various toxicological studies. Acute toxicity tests in rodents indicate a high LD50 (>2000 mg/kg), suggesting low acute toxicity. However, further studies are required to evaluate chronic exposure effects and potential long-term impacts on human health.

Propriétés

IUPAC Name |

1-benzyl-3-thiophen-2-ylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2S/c1-2-5-13(6-3-1)11-17-9-8-16-14(12-17)15-7-4-10-18-15/h1-7,10,14,16H,8-9,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBZZPAYGUJCNOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(N1)C2=CC=CS2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.